

Application Note: Mass Spectrometric Characterization of Cytosaminomycin D

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Compound of Interest		
Compound Name:	Cytosaminomycin D	
Cat. No.:	B1250093	Get Quote

Abstract

This application note provides a detailed protocol for the characterization of **Cytosaminomycin D**, a nucleoside antibiotic with anticoccidial properties, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). **Cytosaminomycin D**, produced by Streptomyces amakusaensis, is structurally related to oxyplicacetin and contains a unique tiglic acid moiety. [1] This document outlines the sample preparation, instrumental analysis, and data interpretation for the unambiguous identification and structural elucidation of this compound. The presented methodologies are intended for researchers, scientists, and drug development professionals engaged in natural product analysis and antibiotic discovery.

Introduction

Cytosaminomycin D is a member of the cytosaminomycin family of nucleoside antibiotics isolated from Streptomyces sp. KO-8119.[1] Structural elucidation by NMR has revealed that cytosaminomycins are related to oxyplicacetin, with variations in the carboxylic acid moiety attached to the cytosine residue. In **Cytosaminomycin D**, this moiety is tiglic acid.[1] Early characterization of this compound family utilized Fast Atom Bombardment Mass Spectrometry (FAB-MS).[1] Modern mass spectrometry techniques, particularly LC-MS/MS, offer superior sensitivity and structural information for the detailed characterization of such complex natural products.

This application note describes a robust LC-MS/MS method for the analysis of **Cytosaminomycin D**. We present the predicted mass and a plausible fragmentation pathway



to aid in its identification and structural confirmation.

Predicted Mass and Structure of Cytosaminomycin

The structure of **Cytosaminomycin D** is derived from oxyplicacetin, where the p-aminobenzoic acid group is replaced by a tiglic acid moiety. The resulting chemical structure is C24H36N4O8, with a calculated monoisotopic molecular weight of 508.2537 g/mol .

Table 1: Predicted Mass of Cytosaminomycin D and Key Fragments

Ion Description	Chemical Formula	Predicted m/z
[M+H]+	C24H37N4O8 ⁺	509.2606
[M+Na] ⁺	C24H36N4O8Na+	531.2425
Fragment 1 (Loss of disaccharide)	C11H12N3O3+	234.0873
Fragment 2 (Disaccharide moiety)	C13H25NO5 ⁺	275.1733
Fragment 3 (Tigloylcytosine)	C10H11N3O2+	205.0851

Experimental Protocols Sample Preparation

- Standard Solution Preparation:
 - Accurately weigh 1 mg of purified Cytosaminomycin D.
 - Dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.
 - Perform serial dilutions with 50% methanol in water to achieve a final concentration of 1 μg/mL for analysis.
- Extraction from Culture (General Protocol):



- Culture Streptomyces amakusaensis in a suitable production medium.
- Centrifuge the culture broth to separate the mycelium from the supernatant.
- Extract the supernatant with an equal volume of ethyl acetate three times.
- Combine the organic extracts and evaporate to dryness under reduced pressure.
- Resuspend the residue in a minimal volume of methanol for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a UHPLC system.
- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient:

o 0-2 min: 5% B

2-15 min: 5% to 95% B

15-18 min: Hold at 95% B

18-18.1 min: 95% to 5% B

18.1-22 min: Hold at 5% B

Flow Rate: 0.3 mL/min.

Injection Volume: 5 μL.

Ionization Mode: Positive Electrospray Ionization (ESI+).



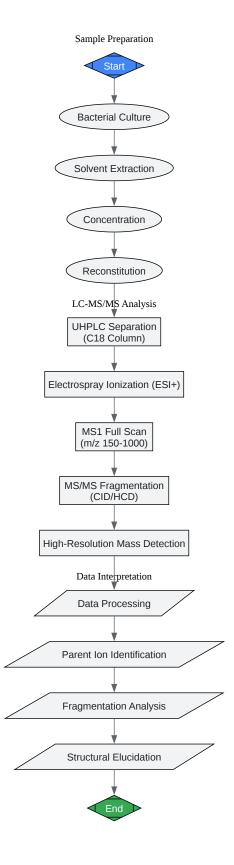




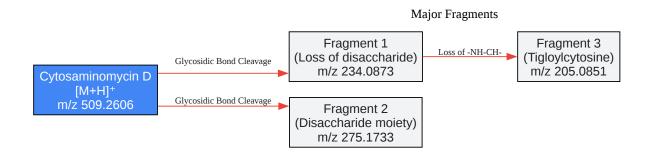
- MS1 Scan Range: m/z 150-1000.
- MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
- Data Analysis: Process the raw data using appropriate software to identify the parent ion and its fragmentation pattern.

Visualizations









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References

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 Structure elucidation of cytosaminomycins A, B, C and D PubMed
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